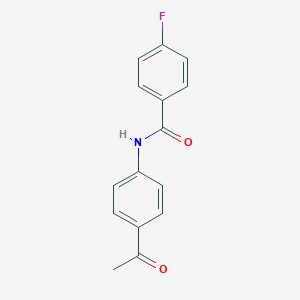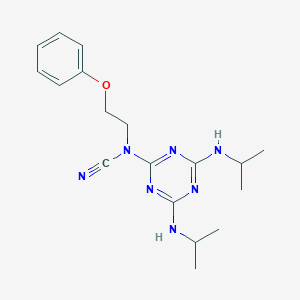
4,6-bis(isopropylamino)-1,3,5-triazin-2-yl(2-phenoxyethyl)cyanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-bis(isopropylamino)-1,3,5-triazin-2-yl(2-phenoxyethyl)cyanamide: is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with propan-2-ylamino groups and a phenoxyethyl cyanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-bis(isopropylamino)-1,3,5-triazin-2-yl(2-phenoxyethyl)cyanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with isopropylamine under controlled conditions. This reaction forms the core triazine structure with propan-2-ylamino substituents.
Introduction of the Phenoxyethyl Group: The phenoxyethyl group is introduced through a nucleophilic substitution reaction. This involves reacting the intermediate triazine compound with 2-phenoxyethylamine in the presence of a suitable base.
Formation of the Cyanamide Moiety: The final step involves the introduction of the cyanamide group. This can be achieved by reacting the intermediate compound with cyanogen bromide under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to streamline the process and reduce production costs.
化学反応の分析
Types of Reactions
4,6-bis(isopropylamino)-1,3,5-triazin-2-yl(2-phenoxyethyl)cyanamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxyethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkyl derivatives.
科学的研究の応用
4,6-bis(isopropylamino)-1,3,5-triazin-2-yl(2-phenoxyethyl)cyanamide: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4,6-bis(isopropylamino)-1,3,5-triazin-2-yl(2-phenoxyethyl)cyanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
4,6-bis(isopropylamino)-1,3,5-triazin-2-yl(2-phenoxyethyl)cyanamide: can be compared with other similar compounds, such as:
[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]-methylcyanamide: This compound has a similar triazine core but differs in the substituent groups, leading to different chemical and biological properties.
[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]urea: This compound contains a urea group instead of the phenoxyethyl cyanamide moiety, resulting in distinct reactivity and applications.
4-(4,6-Bis(4-((2-ethylhexyloxy)carbonyl)phenylamino)-1,3,5-triazin-2-ylamino)benzoic acid: This compound has a more complex structure with additional functional groups, leading to unique properties and uses.
The uniqueness of This compound
特性
CAS番号 |
300718-27-8 |
|---|---|
分子式 |
C18H25N7O |
分子量 |
355.4g/mol |
IUPAC名 |
[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]-(2-phenoxyethyl)cyanamide |
InChI |
InChI=1S/C18H25N7O/c1-13(2)20-16-22-17(21-14(3)4)24-18(23-16)25(12-19)10-11-26-15-8-6-5-7-9-15/h5-9,13-14H,10-11H2,1-4H3,(H2,20,21,22,23,24) |
InChIキー |
DANPFKSFTHFYMO-UHFFFAOYSA-N |
SMILES |
CC(C)NC1=NC(=NC(=N1)N(CCOC2=CC=CC=C2)C#N)NC(C)C |
正規SMILES |
CC(C)NC1=NC(=NC(=N1)N(CCOC2=CC=CC=C2)C#N)NC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


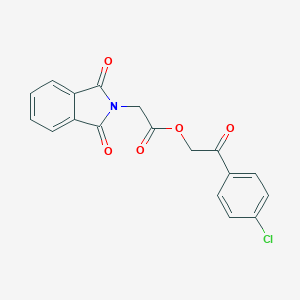
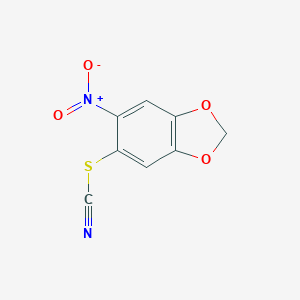
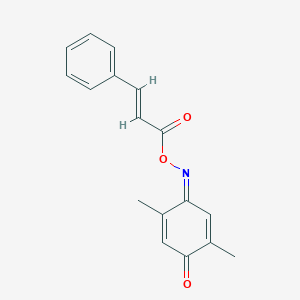
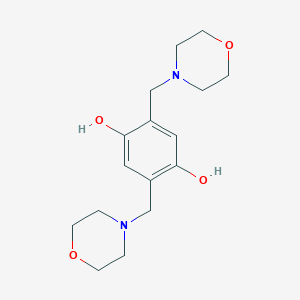
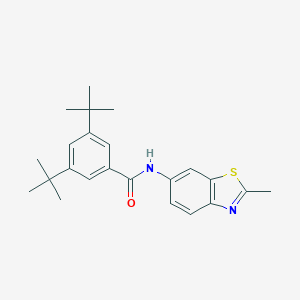
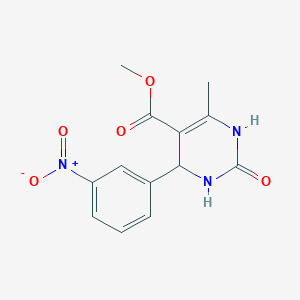
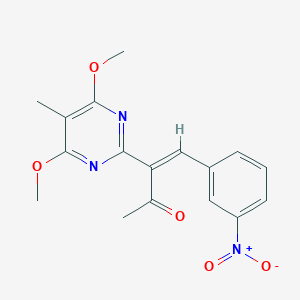
![4-[2-(4-Chlorophenyl)-4-(diphenylphosphoryl)-1,3-oxazol-5-yl]morpholine](/img/structure/B376993.png)
![2-[4-[4-[2,6-Dinitro-4-(trifluoromethyl)anilino]phenyl]sulfonylphenyl]isoindole-1,3-dione](/img/structure/B376997.png)
![2-Ethoxyethyl 2-[4-(3,5-dichloropyridin-2-yl)oxyphenoxy]propanoate](/img/structure/B376998.png)
![N-{2,2,2-trichloro-1-[(2-isopropyl-6-methyl-4-pyrimidinyl)oxy]ethyl}benzamide](/img/structure/B377000.png)
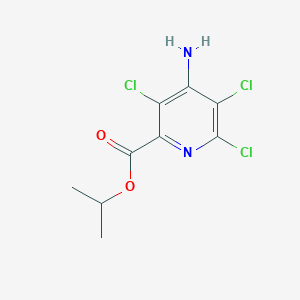
![ethyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzoate](/img/structure/B377002.png)
